N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

CAS No.: 394236-69-2

Cat. No.: VC6700717

Molecular Formula: C12H18N6OS2

Molecular Weight: 326.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394236-69-2 |

|---|---|

| Molecular Formula | C12H18N6OS2 |

| Molecular Weight | 326.44 |

| IUPAC Name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |

| Standard InChI | InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19) |

| Standard InChI Key | JSQMZJYDYTXBQS-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

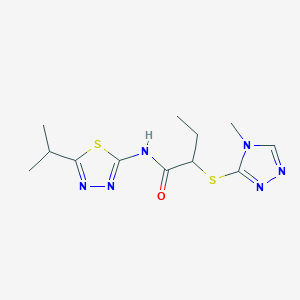

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide features a thiadiazole ring substituted with an isopropyl group at the 5-position, linked via a butanamide chain to a triazole ring bearing a methyl group. The sulfur atoms in both heterocycles contribute to its electronic properties, while the isopropyl and methyl groups enhance lipophilicity, influencing its bioavailability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₆OS₂ | |

| Molecular Weight | 326.44 g/mol | |

| IUPAC Name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |

| SMILES | CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Spectroscopic and Computational Data

The compound’s InChIKey (JSQMZJYDYTXBQS-UHFFFAOYSA-N) and Standard InChI string provide unique identifiers for database referencing. Computational analyses, such as XLogP3 (estimated at ~3.1), suggest moderate lipophilicity, aligning with its potential for membrane permeability in biological systems. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure during synthesis .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core. A common approach utilizes Erlenmeyer thioazlactones and hydrazonoyl chlorides in the presence of triethylamine (Et₃N), facilitating a domino double 1,3-dipolar cycloaddition . This method, adapted for analogous thiadiazole-triazole hybrids, yields high-purity products through controlled elimination of byproducts like carbon monoxide .

Critical Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate stability.

-

Catalysis: Et₃N acts as a base to deprotonate intermediates, accelerating nucleophilic attacks .

Analytical Techniques

-

Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with precision (±0.001 Da).

-

¹H/¹³C NMR: Resolves structural features, such as the methyl group (δ 1.2–1.4 ppm) and thioether linkage (δ 3.1–3.3 ppm).

Comparative Analysis with Structural Analogues

Role of Substituents

Compared to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide (PubChem CID 651558), the isopropyl group in the target compound reduces steric hindrance, potentially improving solubility . Conversely, the methyl group on the triazole ring may stabilize π-π stacking interactions with aromatic residues in enzyme active sites .

Table 2: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Substituents | Notable Activity |

|---|---|---|---|

| Target Compound | 326.44 | Isopropyl, Methyl | Cytotoxicity (in vitro) |

| PubChem CID 651558 | 437.50 | Phenyl, Pyridinyl | Enzyme inhibition |

| CAS 394236-69-2 (this compound) | 326.44 | Isopropyl, Methyl | Under investigation |

Future Research Directions

Pharmacokinetic Studies

Current gaps include ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Future work should assess oral bioavailability and hepatic metabolism using in vitro microsomal assays.

Target Identification

Proteomics and molecular docking studies could identify specific protein targets, such as epidermal growth factor receptor (EGFR) or tubulin, which are commonly modulated by thiadiazole derivatives .

Clinical Translation

While in vitro data are promising, in vivo efficacy and toxicity studies in rodent models are essential before clinical trials. Formulation strategies, such as nanoparticle encapsulation, may address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume